3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring an imidazole substituent at the 3-position and a 2-methoxybenzenesulfonyl group at the 8-position of the azabicyclo[3.2.1]octane scaffold. This structure combines a rigid bicyclic framework with polar sulfonamide and heteroaromatic functionalities, which are often associated with CNS-targeting activity or receptor modulation (e.g., opioid, chemokine receptors) .
Properties
IUPAC Name |
3-imidazol-1-yl-8-(2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16-4-2-3-5-17(16)24(21,22)20-13-6-7-14(20)11-15(10-13)19-9-8-18-12-19/h2-5,8-9,12-15H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKSFBVLNFRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences
Imidazole’s basicity (pKa ~6.95) may enhance solubility and receptor interactions compared to triazoles (pKa ~1–2) .
Sulfonamide vs. Carbonyl at 8-Position
- The 2-methoxybenzenesulfonyl group in the target compound provides electron-donating methoxy groups, which may stabilize sulfonamide interactions with receptors. In contrast, the oxazole-3-carbonyl group in BK78064 introduces a planar, electron-deficient heterocycle, likely altering binding kinetics .
- Bromine in the sulfonyl group of CAS 2320851-67-8 increases molecular weight and lipophilicity, which could enhance CNS penetration but reduce solubility .
Biological Activity
3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₃S, characterized by a bicyclic octane framework and notable functional groups such as an imidazole ring and a methoxybenzenesulfonyl moiety. These features contribute to its solubility and reactivity, making it a candidate for various biological applications.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds within the azabicyclic class have shown promise in inhibiting microbial growth.
- Anti-inflammatory Properties : Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to anti-inflammatory effects, which may be relevant for this compound due to its structural similarities to known NAAA inhibitors .
- Enzyme Inhibition : The imidazole ring is known for its role in enzyme inhibition, particularly in interactions with various targets involved in metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the structure can significantly impact biological activity. For example, the presence of the methoxybenzenesulfonyl group enhances solubility and reactivity, which may improve the compound's pharmacological profile.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic structure | Antimicrobial |
| 4-Methylsulfonylphenyl derivatives | Sulfonamide group | Anticancer |
| Imidazole-based compounds | Imidazole ring | Enzyme inhibition |
This table illustrates how variations in structural features correlate with distinct biological activities, emphasizing the potential of this compound for therapeutic applications.
Case Studies
Several studies have explored the biological effects of azabicyclic compounds similar to this compound:
- NAAA Inhibitors : A study identified a pyrazole azabicyclo[3.2.1]octane derivative with high selectivity for NAAA, demonstrating the importance of structural modifications in enhancing inhibitory activity against inflammatory pathways .
- Anticancer Potential : Research on sulfonamide derivatives has indicated their potential as anticancer agents, showcasing how the incorporation of specific functional groups can lead to improved efficacy against cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
